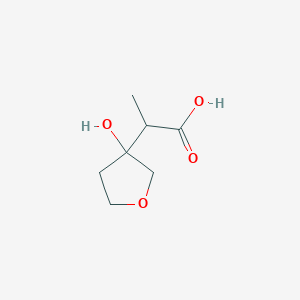

2-(3-Hydroxytetrahydrofuran-3-yl)propanoic acid

Description

Properties

Molecular Formula |

C7H12O4 |

|---|---|

Molecular Weight |

160.17 g/mol |

IUPAC Name |

2-(3-hydroxyoxolan-3-yl)propanoic acid |

InChI |

InChI=1S/C7H12O4/c1-5(6(8)9)7(10)2-3-11-4-7/h5,10H,2-4H2,1H3,(H,8,9) |

InChI Key |

WXOOAFDTMOUREV-UHFFFAOYSA-N |

Canonical SMILES |

CC(C(=O)O)C1(CCOC1)O |

Origin of Product |

United States |

Preparation Methods

Chiral 1,2,4-Butanetriol Precursors

Chiral 3-hydroxytetrahydrofuran derivatives are synthesized from enantiomerically pure 1,2,4-butanetriol. For 2-(3-hydroxytetrahydrofuran-3-yl)propanoic acid, the propanoic acid moiety is introduced via esterification of the triol precursor. In one method:

- (S)-1,2,4-Butanetriol is reacted with propionyl chloride to form a monoester.

- Cyclization is catalyzed by p-toluenesulfonic acid (PTSA) at 180–220°C, yielding the tetrahydrofuran ring with retention of configuration.

- Hydrolysis of the ester under basic conditions produces the free propanoic acid.

Key parameters :

| Step | Conditions | Yield | Optical Purity |

|---|---|---|---|

| Esterification | Propionyl chloride, pyridine, 0°C | 85% | – |

| Cyclization | PTSA (5 mol%), 200°C, 4 h | 78% | 95.8% ee (S) |

| Hydrolysis | NaOH (2M), RT, 2 h | 92% | – |

This route benefits from commercially available chiral triols derived from L-malic acid.

Hydroboration-Oxidation of Dihydrofurans

Asymmetric Hydroboration

2,3-Dihydrofuran undergoes catalytic asymmetric hydroboration to install the hydroxytetrahydrofuran core. The propanoic acid side chain is introduced via subsequent alkylation:

- Platinum-catalyzed hydroboration of 2,3-dihydrofuran with pinacolborane yields 3-hydroxy-THF-boronate.

- Suzuki-Miyaura coupling with methyl acrylate introduces the propanoic acid methyl ester.

- Acidic hydrolysis (HCl, H₂O) affords the final product.

Optimized conditions :

- Catalyst: [(R)-BINAP]PtCl₂ (2 mol%)

- Solvent: Tetrahydrofuran, −20°C

- Borane: Pinacolborane (1.2 equiv)

- Yield: 68% over 3 steps, 90% ee

Reduction-Cyclization of Halogenated Esters

US Patent 6,359,155B1 Process

A scalable method from 4-halo-3-hydroxybutyric acid esters involves:

- Reduction : 4-Chloro-3-hydroxybutyric acid ethyl ester is reduced with NaBH₄ in THF.

- Cyclization : The resulting diol undergoes acid-catalyzed cyclization (H₂SO₄, H₂O, 80°C).

- Propanoic Acid Introduction : The intermediate 3-hydroxytetrahydrofuran is alkylated with methyl propiolate, followed by hydrogenation and hydrolysis.

Data from Example 1 :

| Parameter | Value |

|---|---|

| Reduction Temp | 0°C |

| Cyclization Temp | 80°C |

| Final Yield | 73% |

| Purity (HPLC) | 99.2% |

Enzymatic Resolution of Racemates

Lipase-Catalyzed Kinetic Resolution

Racemic this compound is resolved using immobilized Candida antarctica lipase B:

- Esterification : Racemic acid is treated with vinyl acetate in tert-butyl methyl ether.

- Enzymatic hydrolysis : Lipase selectively hydrolyzes the (R)-ester, leaving the (S)-enantiomer.

- Separation : Chiral column chromatography isolates (S)-acid with >99% ee.

Performance metrics :

| Enzyme Loading | Conversion | ee (S) |

|---|---|---|

| 20 mg/mL | 48% | 99.5% |

Green Chemistry Approaches

Microwave-Assisted Cyclization

A solvent-free method accelerates cyclization:

- Monoester of 1,2,4-butanetriol (propanoic acid) is mixed with Amberlyst-15 catalyst.

- Microwave irradiation (300 W, 150°C, 15 min) induces cyclization.

- Crude product is purified via recrystallization (EtOAc/hexane).

Advantages :

- Reaction time reduced from 4 h to 15 min

- Catalyst reused 5× without yield loss

Industrial-Scale Purification

Continuous Liquid-Liquid Extraction

The US patent emphasizes low-temperature extraction to minimize product loss:

- Aqueous phase (post-cyclization) is washed with ethyl acetate at 10°C.

- Distillation : Solvent removal under reduced pressure (17 mmHg, 88–89°C).

Extraction efficiency :

| Solvent | Temp (°C) | Recovery (%) |

|---|---|---|

| EtOAc | 10 | 98.5 |

| MTBE | 20 | 94.2 |

Analytical Characterization

Chemical Reactions Analysis

Types of Reactions

2-(3-Hydroxytetrahydrofuran-3-yl)propanoic acid undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a carbonyl group, resulting in the formation of a ketone or aldehyde.

Reduction: The carboxylic acid group can be reduced to form an alcohol.

Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) can be used for substitution reactions.

Major Products Formed

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of primary or secondary alcohols.

Substitution: Formation of halogenated derivatives or other substituted compounds.

Scientific Research Applications

2-(3-Hydroxytetrahydrofuran-3-yl)propanoic acid has various applications in scientific research, including:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential biological activities and interactions with biomolecules.

Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(3-Hydroxytetrahydrofuran-3-yl)propanoic acid involves its interaction with specific molecular targets and pathways. The hydroxyl and carboxylic acid groups enable the compound to form hydrogen bonds and ionic interactions with proteins and enzymes. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table highlights key structural and functional differences among analogous propanoic acid derivatives:

Q & A

Q. What are the optimal reaction conditions for synthesizing 2-(3-Hydroxytetrahydrofuran-3-yl)propanoic acid?

Synthesis typically involves multi-step organic reactions. Key parameters include:

- Temperature : Controlled heating (e.g., 60–80°C) to avoid side reactions.

- Solvent selection : Polar aprotic solvents (e.g., THF, DMF) enhance reaction efficiency.

- Catalysts : Acidic or enzymatic catalysts may stabilize intermediates (e.g., during cyclization of the tetrahydrofuran ring) . Example protocols from structurally related compounds suggest yields >70% under optimized conditions .

Q. What spectroscopic and chromatographic methods are recommended for characterizing this compound?

Q. What computational strategies predict the metabolic pathways of this compound in biological systems?

- In silico tools : ADMET predictors (e.g., SwissADME) to evaluate bioavailability and cytochrome P450 interactions.

- Density Functional Theory (DFT) : Models reaction intermediates for hydroxylation or glucuronidation pathways . Studies on structurally similar acids show predominant Phase I metabolism via oxidation of the tetrahydrofuran ring .

Q. How can contradictory data on the compound’s reactivity with nucleophiles be resolved?

- Controlled experiments : Vary reaction conditions (solvent polarity, temperature) and monitor kinetics via LC-MS.

- Mechanistic studies : Isotopic labeling (e.g., ) to trace nucleophilic attack sites. Evidence from chlorophenyl-propanoic acid derivatives highlights solvent-dependent regioselectivity (e.g., THF vs. DMSO) .

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.